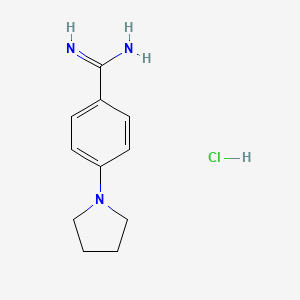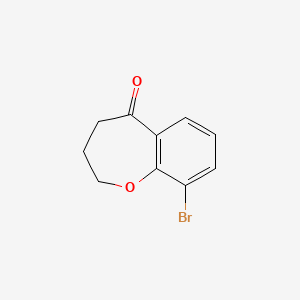
9-Bromo-2,3,4,5-tetrahydro-1-benzoxepin-5-one
Overview
Description
9-Bromo-2,3,4,5-tetrahydro-1-benzoxepin-5-one, also known as BTO, is a heterocyclic organic compound with a molecular formula of C10H9BrO2 . It is used in laboratory chemicals and the manufacture of chemical compounds .
Molecular Structure Analysis
The molecular formula of this compound is C10H9BrO2 . The molecular weight is 241.08 g/mol .Scientific Research Applications
Synthesis and Antitumor Activity
9-Bromo-2,3,4,5-tetrahydro-1-benzoxepin-5-one and its derivatives have been explored in various scientific research applications, notably in the synthesis of compounds with antitumor activities. For instance, derivatives of this compound have been investigated for their inhibitory activities against protein-tyrosine kinases (PTKs), which play a critical role in cellular signaling and are targets for cancer therapy. Compounds with hydroxy substitutions have shown effectiveness in inhibiting ErbB1 and ErbB2, indicating potential for cancer treatment applications (Li et al., 2017).
Conformational Analysis
The conformational behavior of this compound and its derivatives has also been a subject of study, with research detailing the dynamic behavior of these molecules in solution. Such studies provide valuable insights into the structural preferences of these compounds, which can influence their reactivity and interaction with biological targets (Lachapelle & St-Jacques, 1987).
NMDA Receptor Affinity
Research into the NMDA receptor affinity of 1-substituted tetrahydro-3-benzazepines, which can be synthesized from structures related to this compound, highlights the potential of these compounds in neuropharmacology. Compounds with specific substitutions have shown high affinity for the NMDA receptor, a target for neurological and psychiatric disorders (Krull & Wünsch, 2004).
Palladium-Catalyzed Synthesis
The palladium-catalyzed synthesis of 2-substituted-4-benzoxepines, utilizing aryl iodides and bromoenoates, represents another area of application. This method provides a versatile approach to the synthesis of benzoxepine derivatives, offering potential for the development of novel pharmaceuticals and materials (Lautens, Paquin, & Piguel, 2002).
Bridged-ring Nitrogen Compounds
Additionally, the synthesis of bridged-ring nitrogen compounds featuring the 1,4-ethano-3-benzazepine ring system from this compound derivatives showcases the chemical versatility of these compounds. Such studies contribute to the expansion of organic synthetic methodologies and the exploration of new chemical space (Sedgeworth & Proctor, 1981).
Safety and Hazards
9-Bromo-2,3,4,5-tetrahydro-1-benzoxepin-5-one is classified as having acute toxicity (oral, category 4), skin corrosion/irritation (category 2), serious eye damage/eye irritation (category 2A), and specific target organ toxicity (single exposure; respiratory tract irritation, category 3) . It is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .
Properties
IUPAC Name |
9-bromo-3,4-dihydro-2H-1-benzoxepin-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrO2/c11-8-4-1-3-7-9(12)5-2-6-13-10(7)8/h1,3-4H,2,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRVUNSFWSWJJHJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2=C(C(=CC=C2)Br)OC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1094432-96-8 | |
| Record name | 9-bromo-2,3,4,5-tetrahydro-1-benzoxepin-5-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(2,3,4-Trimethoxyphenyl)methyl]hydrazine dihydrochloride](/img/structure/B1522980.png)
![1-[(3-aminophenyl)sulfanyl]-N,N-dimethylformamide hydrochloride](/img/structure/B1522984.png)
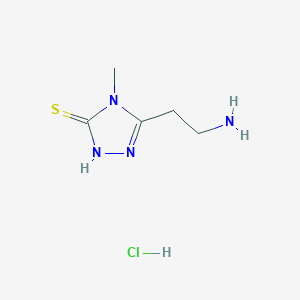
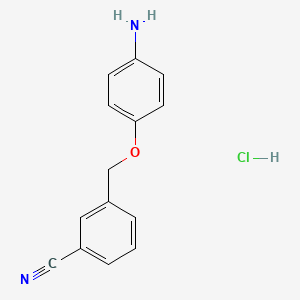
![3-Amino-2-[(3-chlorophenyl)methyl]propanoic acid hydrochloride](/img/structure/B1522989.png)
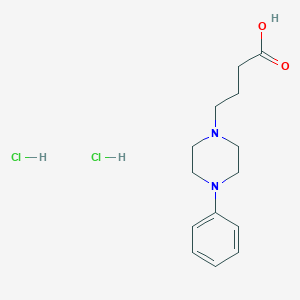

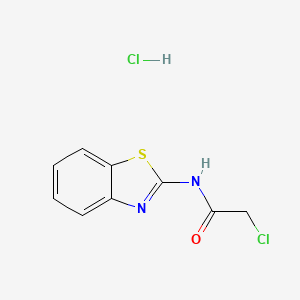
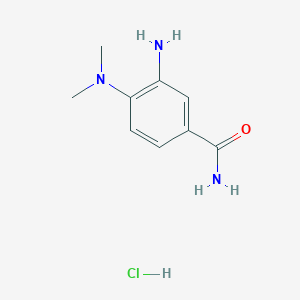
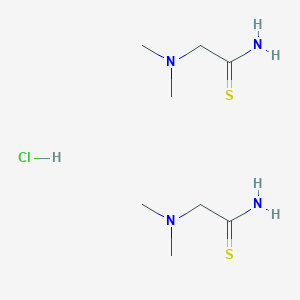
![Methyl 2-[(1,2,3,4-tetrahydroquinolin-8-yloxy)methyl]furan-3-carboxylate hydrochloride](/img/structure/B1522998.png)
